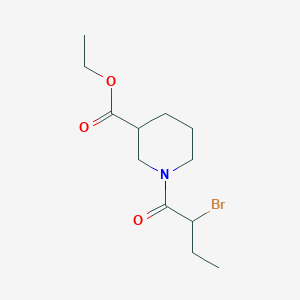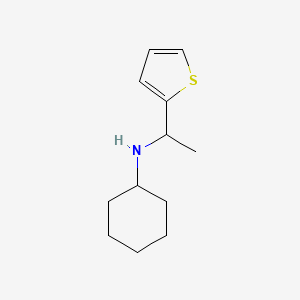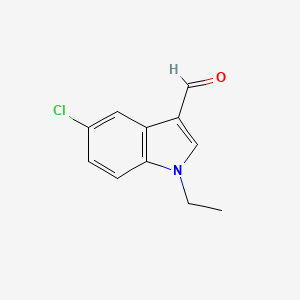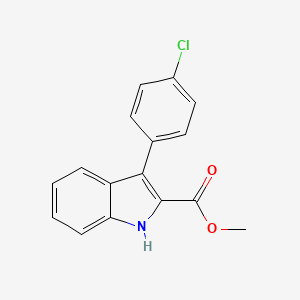
2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid (herein referred to as 2,2-DMCPA) is a cyclic carboxylic acid that is used in the synthesis of various compounds, including drugs and other chemicals. It is a white, odorless crystalline solid that is soluble in water and has a melting point of approximately 156°C. 2,2-DMCPA has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic chemicals.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a building block for synthesizing complex molecules that interact with proteins, aiding in the identification and understanding of protein functions within biological systems .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of novel drug candidates. Its structure is conducive to creating small molecule inhibitors that can modulate protein activity, which is crucial in the development of new therapeutics .
Pharmacology
Pharmacological studies benefit from this compound as it can be used to create analogs that may act as potential pharmacophores. These analogs can be tested for their therapeutic effects and interactions with biological targets, contributing to drug discovery efforts .
Biochemistry
Biochemists use this compound to study enzyme-catalyzed reactions. It can be incorporated into substrates or inhibitors to investigate the mechanisms of enzyme action and to explore the metabolic pathways in which these enzymes are involved .
Chemical Synthesis
In the field of chemical synthesis, this compound provides a versatile starting point for the construction of cyclic and polycyclic structures. Its reactivity allows for the formation of various functional groups, enabling the synthesis of a wide range of chemical entities .
Materials Science
Materials scientists may explore the use of this compound in the development of new materials. Its structural properties could be harnessed to create polymers with specific characteristics or to modify the surface properties of materials for improved performance .
Propiedades
IUPAC Name |
2,2-dimethyl-3-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2)7(8(11)10(14)15)9(13)12-5-3-4-6-12/h7-8H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBPEZEHIVQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156172 |
Source


|
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid | |
CAS RN |
1142214-97-8 |
Source


|
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)


![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)
![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)




